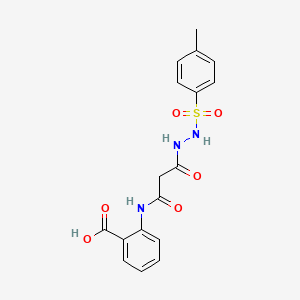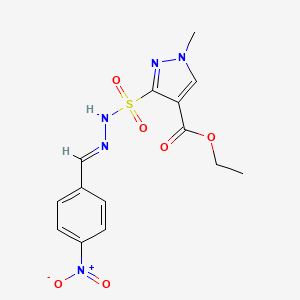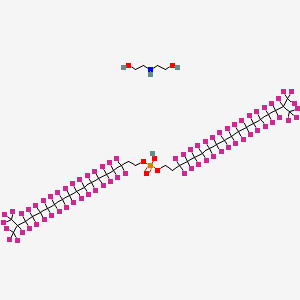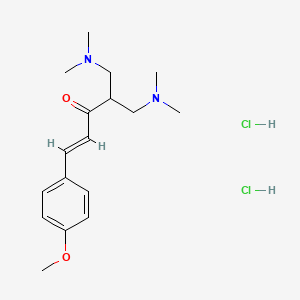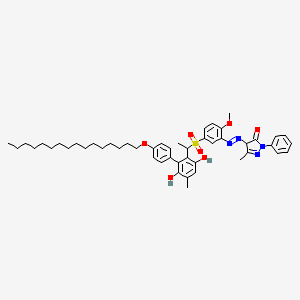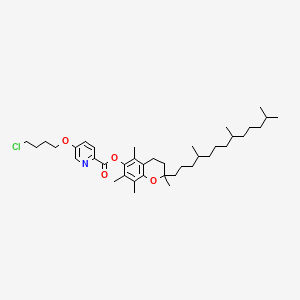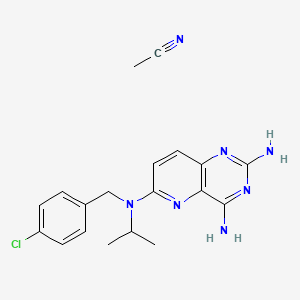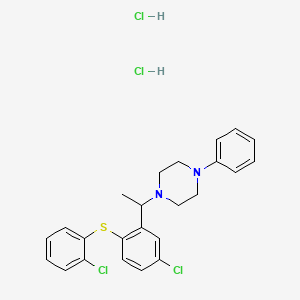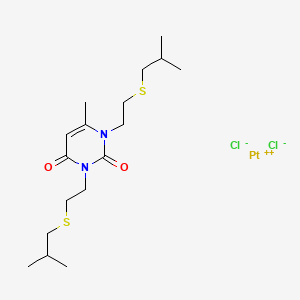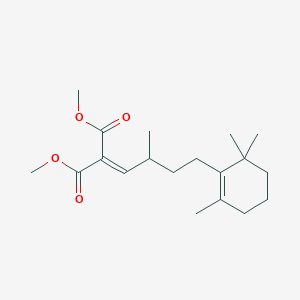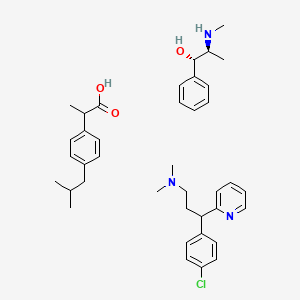
Chlorpheniramine, ibuprofen and pseudoephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Advil Allergy Sinus is a combination medication used to relieve symptoms associated with allergies and the common cold. It contains three active ingredients: chlorpheniramine maleate, ibuprofen, and pseudoephedrine hydrochloride. Chlorpheniramine maleate is an antihistamine that reduces the effects of natural histamine in the body, ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that reduces hormones causing inflammation and pain, and pseudoephedrine hydrochloride is a decongestant that shrinks blood vessels in the nasal passages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorpheniramine Maleate: This compound is synthesized through a multi-step process involving the reaction of 2-chloropyridine with formaldehyde and dimethylamine, followed by the formation of the maleate salt.
Ibuprofen: Ibuprofen is synthesized via the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Pseudoephedrine Hydrochloride: Pseudoephedrine is synthesized from benzaldehyde through a series of reactions including reductive amination and resolution of the racemic mixture to obtain the desired enantiomer
Industrial Production Methods
The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpheniramine Maleate: Undergoes substitution reactions due to the presence of the pyridine ring.
Ibuprofen: Can undergo oxidation and reduction reactions, as well as esterification and amidation.
Pseudoephedrine Hydrochloride: Undergoes oxidation and reduction reactions, and can be converted to methamphetamine through reductive amination (illegal and highly regulated).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products
Chlorpheniramine Maleate: Substitution products on the pyridine ring.
Ibuprofen: Oxidation products include carboxylic acids and alcohols.
Pseudoephedrine Hydrochloride: Reduction products include methamphetamine (illegal).
Applications De Recherche Scientifique
Advil Allergy Sinus has various applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of antihistamines, NSAIDs, and decongestants.
Biology: Studied for its effects on histamine receptors, inflammation pathways, and adrenergic receptors.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergy and cold symptoms.
Industry: Used in the development of over-the-counter medications for allergy and cold relief
Mécanisme D'action
Chlorpheniramine Maleate: Blocks histamine H1 receptors, preventing the effects of histamine such as itching, sneezing, and runny nose.
Ibuprofen: Inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.
Pseudoephedrine Hydrochloride: Stimulates alpha and beta-adrenergic receptors, causing vasoconstriction and reducing nasal congestion
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another antihistamine used for allergy relief.
Acetaminophen: An analgesic and antipyretic used for pain and fever relief.
Phenylephrine: A decongestant similar to pseudoephedrine but with a different mechanism of action
Uniqueness
Advil Allergy Sinus is unique due to its combination of three active ingredients, providing comprehensive relief from multiple symptoms associated with allergies and the common cold. This combination is particularly effective in reducing inflammation, pain, and nasal congestion simultaneously .
Propriétés
Numéro CAS |
956596-08-0 |
|---|---|
Formule moléculaire |
C39H52ClN3O3 |
Poids moléculaire |
646.3 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H19ClN2.C13H18O2.C10H15NO/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-9,11,15H,10,12H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);3-8,10-12H,1-2H3/t;;8-,10+/m..0/s1 |
Clé InChI |
XVXGWWOWCFLBRO-WGZMRZIQSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


